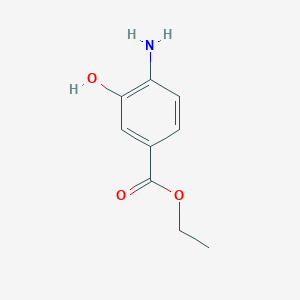

Ethyl 4-amino-3-hydroxybenzoate

描述

Contextual Significance in Advanced Organic Synthesis and Derived Compounds

The strategic placement of the amino, hydroxyl, and ethyl ester groups on the benzene (B151609) ring makes Ethyl 4-amino-3-hydroxybenzoate a highly valuable starting material in advanced organic synthesis. These functional groups can be selectively targeted and modified to create a diverse array of derivatives with tailored properties.

The synthesis of this compound itself typically involves the esterification of 4-amino-3-hydroxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst. smolecule.com This precursor, 4-amino-3-hydroxybenzoic acid, can be prepared through the reduction of 4-nitro-3-hydroxybenzoic acid. prepchem.com

In synthetic pathways, the amino group can undergo reactions such as acylation, alkylation, and diazotization, opening doors to a wide range of nitrogen-containing heterocyclic compounds. The hydroxyl group can be etherified or esterified, and its position ortho to the amino group can influence the regioselectivity of electrophilic aromatic substitution reactions. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carbonyl derivatives. This trifunctional nature allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material.

Interdisciplinary Relevance in Functional Materials Science and Biochemical Investigations

The utility of this compound extends beyond traditional organic synthesis into the realms of functional materials science and biochemical research. smolecule.com

In materials science, the compound and its derivatives are explored for the development of novel polymers and materials with specific functionalities. smolecule.com For instance, aminobenzoic acid derivatives are foundational chemicals for various dyes. mdpi.com The aromatic core and the potential for hydrogen bonding through the amino and hydroxyl groups can contribute to the thermal stability and mechanical properties of polymers. Furthermore, the ability to modify the functional groups allows for the tuning of properties such as solubility, conductivity, and optical characteristics, making them candidates for applications in electronics and photonics.

In the field of biochemical investigations, this compound serves as a building block for the synthesis of biologically active molecules. smolecule.com Its structural similarity to para-aminobenzoic acid (PABA), a key component in the biosynthesis of folate in many organisms, makes it an interesting scaffold for designing enzyme inhibitors or probes to study metabolic pathways. mdpi.comnih.gov The compound's structure, which combines both hydrophilic (amino and hydroxyl groups) and lipophilic (ethyl ester) characteristics, allows it to interact with biological systems. smolecule.com Research has explored its potential anti-inflammatory and analgesic properties. smolecule.com

Evolution of Research Themes in Aminobenzoate Chemistry

The field of aminobenzoate chemistry has witnessed a significant evolution, driven by the quest for new pharmaceuticals, functional materials, and more sustainable chemical processes. Initially focused on the synthesis and basic reactivity of these compounds, research has progressively shifted towards more complex and application-oriented themes.

A major trend is the development of green and sustainable methods for the production of aminobenzoic acids and their derivatives. mdpi.com Traditional chemical synthesis often relies on petroleum-derived precursors and can generate significant waste. mdpi.com Consequently, there is a growing interest in biosynthetic routes using microorganisms, which offer a more environmentally friendly alternative. mdpi.com

Another prominent research theme is the design and synthesis of novel aminobenzoate derivatives with specific biological activities. By modifying the basic aminobenzoate scaffold, researchers have developed compounds with antimicrobial, and cytotoxic properties. mdpi.comnih.gov The ability to create a wide range of derivatives from a single precursor like this compound is a key enabler of this research. nih.gov

Furthermore, the study of the fundamental properties of aminobenzoic acid derivatives, such as their protonation sites, continues to be an active area of research. rsc.org Understanding how the environment and molecular structure influence these properties is crucial for predicting their behavior in different applications, from biological systems to material matrices. rsc.org

Structure

2D Structure

属性

IUPAC Name |

ethyl 4-amino-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLMEEHRAATUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509783 | |

| Record name | Ethyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87081-52-5 | |

| Record name | Ethyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-amino-3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Amino 3 Hydroxybenzoate and Its Analogues

Direct Esterification Pathways

Direct esterification, a fundamental and widely utilized organic reaction, presents a straightforward approach to the synthesis of Ethyl 4-amino-3-hydroxybenzoate. This method typically involves the reaction of 4-amino-3-hydroxybenzoic acid with ethanol (B145695) in the presence of a catalyst.

Acid-Catalyzed Esterification of 4-Amino-3-hydroxybenzoic Acid with Ethanol

The most common method for the direct synthesis of this compound is the Fischer esterification of 4-amino-3-hydroxybenzoic acid with ethanol. This reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the ester product. bond.edu.au

The general reaction scheme is as follows:

4-Amino-3-hydroxybenzoic Acid + Ethanol ⇌ this compound + Water

Optimization of Reaction Conditions, Catalysis, and Yield

To maximize the yield of this compound and minimize side reactions, optimization of various reaction parameters is crucial. Key factors that are often adjusted include temperature, reaction time, and the molar ratio of reactants and catalyst.

For similar esterification reactions, studies have shown that increasing the concentration of the alcohol can shift the equilibrium towards the product side. tubitak.gov.tr However, an excessively high concentration can complicate the purification process. The catalyst concentration also plays a vital role; a higher concentration can accelerate the reaction, but may also lead to unwanted side reactions or degradation of the product. mdpi.com

The optimal conditions are typically determined through systematic studies, often employing methodologies like response surface methodology (RSM) to efficiently explore the effects of multiple variables. researchgate.net For instance, in the synthesis of other esters, optimal conditions have been found at specific temperatures and reaction times, leading to significantly increased product yields. tubitak.gov.tr

Table 1: Factors Influencing Acid-Catalyzed Esterification

| Parameter | Effect on Reaction | Considerations for Optimization |

| Temperature | Increases reaction rate. | Higher temperatures can lead to side reactions and degradation. |

| Reaction Time | Affects the extent of conversion to the ester. | Prolonged reaction times may not significantly increase yield and can lead to byproduct formation. bond.edu.au |

| Catalyst Concentration | Increases the rate of both forward and reverse reactions. | High concentrations can cause charring or other undesirable side reactions. mdpi.com |

| Reactant Molar Ratio | An excess of ethanol can drive the equilibrium towards the product. | A large excess can make product isolation more difficult. |

| Water Removal | Shifts the equilibrium to favor ester formation. | Techniques like azeotropic distillation can be employed. |

Application of Continuous Flow Reactors for Scalable Production

For the large-scale and efficient production of esters like this compound, continuous flow reactors offer significant advantages over traditional batch processing. riken.jp Flow chemistry allows for better control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved product quality, and shorter reaction times. mdpi.com

In a continuous flow setup, the reactants are continuously pumped through a heated tube or a packed-bed reactor containing a solid acid catalyst. riken.jp This setup facilitates the removal of water, thereby driving the reaction to completion. The use of solid catalysts simplifies the purification process as the catalyst can be easily separated from the product stream. The enhanced heat and mass transfer in microreactors can also lead to safer operating conditions, especially for exothermic reactions. researchgate.net The scalability of continuous flow processes is another key advantage, allowing for a seamless transition from laboratory-scale synthesis to industrial production. riken.jp

Indirect Synthetic Routes

Indirect synthetic routes provide alternative pathways to this compound, often starting from more readily available or differently functionalized precursors. These methods can be particularly useful when direct esterification is not feasible or results in low yields.

Reduction of Nitro-Substituted Precursors (e.g., Ethyl 3-hydroxy-4-nitrobenzoate to this compound)

A common and effective indirect route involves the reduction of a nitro group to an amino group. In this approach, a precursor such as Ethyl 3-hydroxy-4-nitrobenzoate is synthesized first and then reduced to yield the desired this compound.

The reduction of the nitro group can be achieved using various reducing agents and catalytic systems. A widely used method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com This method is often clean and efficient, with water being the only byproduct.

Another approach involves the use of metals in acidic or neutral media. For example, the reduction of aromatic nitro compounds has been successfully carried out using indium powder in the presence of ammonium (B1175870) chloride in aqueous ethanol. orgsyn.org This method offers an alternative to catalytic hydrogenation and can be performed under milder conditions. orgsyn.org

Table 2: Comparison of Reduction Methods for Nitroarenes

| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Nickel | Varies (pressure and temperature) | High yields, clean reaction. researchgate.net |

| Metal/Acid Reduction | Sn/HCl, Fe/HCl | Acidic, often requires heating | Cost-effective. |

| Indium-Mediated Reduction | Indium powder, NH₄Cl | Aqueous ethanol, reflux | Milder conditions, good yields. orgsyn.org |

Derivation from Related Benzoic Acid Esters

This compound can also be synthesized through the chemical modification of other benzoic acid esters. For instance, it is possible to introduce the hydroxyl group onto a pre-existing 4-aminobenzoate (B8803810) derivative or to modify the substituents on a salicylic (B10762653) acid derivative.

One patented method describes the production of 3-amino-4-hydroxybenzoic acids starting from p-halobenzoic acids. google.com This multi-step process involves nitration, nucleophilic substitution of the halogen with a hydroxide (B78521), and subsequent reduction of the nitro group. While more complex, this route offers flexibility in the choice of starting materials.

Furthermore, the synthesis of derivatives of 4-aminosalicylic acid has been explored, which could potentially be adapted to produce the target compound. rsc.org These methods often involve multiple steps of protection, functional group interconversion, and deprotection to achieve the desired substitution pattern on the benzene (B151609) ring.

Microbial Fermentation Strategies for 4-Amino-3-hydroxybenzoic Acid (Parent Compound)

Recent advancements have explored the use of microbial fermentation as a sustainable and environmentally friendly method for producing aromatic compounds. While direct microbial production of this compound is not widely reported, significant research has been conducted on the microbial synthesis of its parent compound, 4-amino-3-hydroxybenzoic acid (4,3-AHBA), and its isomer, 3-amino-4-hydroxybenzoic acid (3,4-AHBA).

One approach involves the metabolic engineering of industrially relevant bacteria, such as Corynebacterium glutamicum. researchgate.net This bacterium can be genetically modified to introduce a 3-hydroxylation step into the metabolic pathway of 4-aminobenzoic acid (4-ABA), leading to the production of 4,3-AHBA from glucose. researchgate.net This demonstrates the potential for producing key precursors for more complex molecules through biotechnological means.

Similarly, recombinant Corynebacterium glutamicum has been successfully used to produce 3,4-AHBA from biomass-derived carbon sources. researchgate.netnih.gov This process utilizes a two-step enzymatic reaction originally identified in Streptomyces griseus. researchgate.netnih.gov The production of 3,4-AHBA can be further enhanced by optimizing fermentation conditions, such as limiting oxygen levels, which has been shown to increase the specific productivity of the desired compound. nih.gov

Another innovative microbial approach for synthesizing 4-hydroxybenzoic acid (4HBA), a related compound, involves a multi-enzyme cascade in Escherichia coli. researchgate.netnih.gov This method utilizes L-tyrosine as a bio-based feedstock and has achieved high conversion rates. researchgate.netnih.gov Such strategies highlight a growing trend towards sustainable chemical production.

Derivatization Strategies and Functional Group Transformations

The chemical reactivity of the ester and amino groups in this compound allows for a variety of derivatization strategies, leading to the synthesis of novel compounds with potentially interesting properties.

Synthesis of Hydrazide Derivatives from the Ester Functionality

A common derivatization involves the conversion of the ethyl ester group to a hydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate. ijpsr.comchemmethod.comorientjchem.orgresearchgate.netresearchgate.net This reaction is often carried out in a solvent such as ethanol and can be performed under reflux conditions or using microwave irradiation to accelerate the process. chemmethod.com The resulting 4-amino-3-hydroxybenzohydrazide (B1289254) serves as a versatile intermediate for further modifications.

For instance, these hydrazides can be condensed with various aromatic aldehydes to form hydrazone derivatives. ijpsr.comnih.gov This reaction provides a straightforward method for introducing a wide range of substituents, allowing for the systematic exploration of structure-activity relationships. nih.gov

| Starting Material | Reagent | Product | Reaction Conditions | Yield | Reference |

| This compound | Hydrazine Hydrate | 4-Amino-3-hydroxybenzohydrazide | Ethanol, Reflux | - | ijpsr.com |

| Ethyl p-hydroxybenzoate | Hydrazine Hydrate | 4-Hydroxybenzohydrazide | Microwave, Water | 93% | chemmethod.com |

| Ethyl-4-aminobenzoate | Hydrazine Hydrate | 4-Aminobenzohydrazide | Ethanol, Reflux (8h) | 77% | orientjchem.org |

Fmoc Protection Techniques for Amino Groups

The amino group of this compound and its analogues can be protected to prevent unwanted side reactions during subsequent synthetic steps. A widely used protecting group is the fluorenylmethoxycarbonyl (Fmoc) group. total-synthesis.comwikipedia.org

The Fmoc group is typically introduced by reacting the amine with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions. total-synthesis.comwikipedia.org Fmoc-OSu is often preferred due to its greater stability and reduced side reactions. total-synthesis.com The reaction is commonly carried out in a mixed solvent system, such as dioxane/water or with triethylamine (B128534) in water/acetonitrile (B52724). google.com

A key advantage of the Fmoc group is its stability under acidic conditions and its lability towards weak bases, such as piperidine. wikipedia.org This orthogonality to acid-labile protecting groups like Boc (tert-butyloxycarbonyl) makes it particularly valuable in complex multi-step syntheses.

| Amine Source | Fmoc Reagent | Base | Conditions | Product | Reference |

| Amino Acids | Fmoc-Cl or Fmoc-OSu | Sodium Carbonate or Bicarbonate | Weak base conditions | Fmoc-protected amino acid | |

| Amines | Fmoc-Cl | Pyridine (B92270) | Anhydrous conditions (CH2Cl2) | Fmoc-protected amine | total-synthesis.com |

| Amino Acids | Fmoc-OSu | Triethylamine | Water/Acetonitrile | Fmoc-protected amino acid | google.com |

Formation of Schiff Bases and Imide Derivatives

The amino group of this compound and its derivatives can readily react with carbonyl compounds, particularly aldehydes, to form Schiff bases (imines). orientjchem.orgnih.govamazonaws.commdpi.comnih.govnih.gov This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. amazonaws.com

The synthesis of Schiff bases is a versatile method for introducing diverse structural motifs. For example, Ethyl 4-aminobenzoate can be reacted with various substituted aromatic aldehydes in the presence of an acid catalyst like methanesulfonic acid to yield a series of Schiff bases. amazonaws.com Similarly, the hydrazide derivatives mentioned earlier can be condensed with aldehydes to form hydrazones, which are a specific class of Schiff bases. ijpsr.comchemmethod.com

Furthermore, cyclic imide derivatives can be synthesized from the amino group. This can be achieved through the thermal fusion of an aminophenyl-containing compound with an acid anhydride (B1165640). orientjchem.org For instance, 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine (B2923584) can be reacted with acid anhydrides to produce cyclic imide derivatives. orientjchem.org

| Amine Reactant | Carbonyl Reactant | Product Type | Catalyst/Conditions | Reference |

| Ethyl 4-aminobenzoate | Substituted Aromatic Aldehydes | Schiff Base | Methane Sulfonic Acid, Room Temp | amazonaws.com |

| Benzocaine | Vanillin | Schiff Base | Slurry, Anhydrous Ethanol, Room Temp | nih.gov |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Substituted Benzaldehydes | Schiff Base | - | nih.gov |

| 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine | Acid Anhydrides | Cyclic Imide | Thermal Fusion | orientjchem.org |

Reactivity Profiles and Elucidation of Reaction Mechanisms

Reactions Involving the Ester Moiety

The ester functional group is a key site for nucleophilic acyl substitution reactions, most notably hydrolysis and aminolysis.

Ester hydrolysis is a fundamental reaction that converts esters into carboxylic acids and alcohols. This transformation can be achieved under both acidic and basic conditions, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, such as dilute sulfuric acid, the hydrolysis of an ester like Ethyl 4-amino-3-hydroxybenzoate proceeds via a reversible mechanism. youtube.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This is followed by a series of proton transfers, ultimately leading to the expulsion of the alcohol (ethanol in this case) and the formation of the corresponding carboxylic acid. youtube.com It is important to note that when an amino-containing compound like this compound reacts with a strong acid like hydrochloric acid, the amino group can be protonated to form an amine hydrochloride salt. quora.comquora.com This reaction can occur alongside the acid-catalyzed hydrolysis of the ester bond, resulting in a mixture of products including ethanol (B145695), the amine hydrochloride salt of the original ester, and the hydrochloride salt of the corresponding carboxylic acid. quora.comquora.com

Base-Promoted Hydrolysis (Saponification): Under basic conditions, the hydrolysis of esters is an irreversible process known as saponification. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide ion (ethoxide in this instance), forming the carboxylic acid. The alkoxide is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt.

Bacteriological studies have also demonstrated the hydrolysis of similar ester structures. For instance, Enterobacter cloacae strain EM has been shown to hydrolyze esters of 4-hydroxybenzoic acid (parabens) into 4-hydroxybenzoic acid. nih.gov This biological hydrolysis is the first step in the degradation pathway of these compounds. nih.gov

Aminolysis is a chemical reaction in which an ester is converted into an amide through reaction with an amine. This process is mechanistically analogous to hydrolysis, with an amine acting as the nucleophile instead of water. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the alcohol (ethanol) and forming the corresponding amide.

This reaction is a valuable method for synthesizing amides and has been applied in various synthetic strategies, including the formation of polyamides. researchgate.net The aminolysis of esters can be either an intermolecular or intramolecular reaction. For example, pig liver esterase has been shown to catalyze the intramolecular aminolysis of γ-amino esters to form γ-lactams. nih.gov The general principle of aminolysis is a cornerstone in the synthesis of a wide array of organic compounds, including those with potential biological activity. For instance, the synthesis of various amide derivatives often proceeds through the aminolysis of a corresponding ester. researchgate.net

Reactions Involving the Aromatic Amino Group

The amino group attached to the aromatic ring is a key site for nucleophilic reactions and condensations.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and capable of participating in substitution reactions. N-alkylation can be achieved by reacting the amino group with alkyl halides. This reaction follows a standard nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The resulting product is an N-alkylated derivative.

For example, the reaction of an aromatic amine with an alkyl halide in the presence of a base to neutralize the formed hydrohalic acid is a common method for N-alkylation. The reactivity of the amino group can be influenced by the other substituents on the aromatic ring.

The amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. vanderbilt.edu

These condensation reactions are significant in organic synthesis. For instance, the reaction of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of either a 2-hydroxy- or a 2-amino-substituted nicotinate (B505614) derivative, depending on the reaction conditions. mdpi.com Similarly, the condensation of sarcosine (B1681465) esters with aromatic aldehydes under UV irradiation has been shown to produce oxazolidine (B1195125) derivatives. researchgate.net

Reactions Involving the Aromatic Hydroxyl Group

The hydroxyl group on the aromatic ring is another reactive site, capable of undergoing reactions such as O-alkylation and esterification.

O-alkylation of the hydroxyl group can be accomplished using alkylating agents like alkyl halides or sulfates in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a nucleophilic substitution reaction. This results in the formation of an ether linkage.

Esterification of the phenolic hydroxyl group can be achieved by reacting it with an acyl halide or an acid anhydride (B1165640). This reaction typically requires a base catalyst to facilitate the formation of the ester.

The presence of multiple reactive functional groups in this compound allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis. The specific reaction pathway that occurs can often be controlled by carefully selecting the reaction conditions and reagents.

Oxidation Pathways to Carbonyl Analogues (e.g., 4-amino-3-hydroxybenzaldehyde)

The transformation of this compound into its corresponding aldehyde, 4-amino-3-hydroxybenzaldehyde, involves the selective oxidation of the ethyl ester to a formyl group. This conversion is a challenging synthetic step due to the presence of the sensitive amino and hydroxyl groups, which are also susceptible to oxidation. Direct oxidation of the ester is not a standard transformation.

A more plausible synthetic route would involve starting from a precursor like 3-nitro-4-chlorobenzoic acid. This compound can be converted to 3-nitro-4-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group, yielding 3-amino-4-hydroxybenzoic acid. google.com Subsequent esterification would produce Ethyl 3-amino-4-hydroxybenzoate (Anaesthaminol). nih.govcymitquimica.comsigmaaldrich.com While literature on the direct oxidation of this compound to its aldehyde analogue is scarce, related metabolic pathways in microorganisms demonstrate the enzymatic cleavage and transformation of the core structure. For instance, Bordetella sp. strain 10d metabolizes 4-amino-3-hydroxybenzoic acid through a meta-cleavage pathway involving intermediates like 2-hydroxymuconic 6-semialdehyde. nih.gov

Etherification and Esterification of the Hydroxyl Functionality

The phenolic hydroxyl group of this compound can readily undergo etherification and esterification reactions, common for phenols.

Etherification: In a typical Williamson ether synthesis, the hydroxyl group is first deprotonated by a suitable base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion. This ion can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) via an SN2 reaction to yield the corresponding ether. The reaction conditions must be carefully controlled to avoid N-alkylation of the amino group.

Esterification: The hydroxyl group can be acylated to form an ester by reacting it with an acid chloride or an acid anhydride in the presence of a base catalyst like pyridine (B92270) or triethylamine (B128534). For example, reaction with acetyl chloride would yield Ethyl 4-amino-3-acetoxybenzoate. This process is distinct from the Fischer esterification used to create the ethyl ester group from the carboxylic acid, which involves reacting the parent carboxylic acid with an alcohol under acidic conditions. bond.edu.au

Aromatic Ring Functionalization and Substitution Chemistry

The functionalization of the aromatic ring of this compound is dominated by electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is directed by the existing substituents. masterorganicchemistry.com

The hydroxyl (-OH) and amino (-NH2) groups are powerful activating groups and are ortho, para-directors. The ethyl carboxylate (-COOEt) group is a deactivating group and a meta-director. In this molecule, the directing power of the -OH and -NH2 groups far outweighs that of the -COOEt group. The positions ortho to the hydroxyl group (C2 and C6) and ortho to the amino group (C3 and C5) are activated. Since C3 is already substituted, the most activated positions for electrophilic attack are C2 and C5.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group onto the ring. Given the directing effects, the nitro group is expected to add at position C2 or C5. A related compound, Ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate, demonstrates the favorability of nitration on this ring system. nih.gov

Halogenation: Reactions with halogens (e.g., Br2 in the presence of a Lewis acid) will result in the substitution of a hydrogen atom on the aromatic ring with a halogen. The most likely positions for halogenation are again C2 and C5. The existence of compounds like Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate confirms that substitution at these positions is synthetically accessible. nih.gov

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | Ethyl 4-amino-2-nitro-3-hydroxybenzoate and/or Ethyl 4-amino-5-nitro-3-hydroxybenzoate |

| Bromination | Br₂ / FeBr₃ | Ethyl 4-amino-2-bromo-3-hydroxybenzoate and/or Ethyl 4-amino-5-bromo-3-hydroxybenzoate |

| Acylation | RCOCl / AlCl₃ | Ethyl 4-amino-2-acyl-3-hydroxybenzoate and/or Ethyl 4-amino-5-acyl-3-hydroxybenzoate |

Kinetic Studies and Influence of Solvent Media on Reaction Rates

While specific kinetic studies on the reaction rates of this compound are not widely published, general principles of chemical kinetics can be applied. The rates of the reactions it undergoes are significantly influenced by the choice of solvent.

For etherification and esterification of the hydroxyl group, which often proceed through nucleophilic substitution mechanisms, the solvent polarity plays a critical role.

Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred for SN2 reactions, as they can solvate the cation of the base while leaving the nucleophilic phenoxide relatively free, thus accelerating the reaction rate.

Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the anion, potentially slowing down the reaction by stabilizing the nucleophile through hydrogen bonding.

For electrophilic aromatic substitution , the solvent must be able to dissolve the substrate and the electrophilic reagent but should generally be inert to the reaction conditions. The rate-determining step is the attack of the aromatic ring on the electrophile to form the sigma complex (arenium ion). The polarity of the solvent can influence the stability of this charged intermediate. More polar solvents may stabilize the transition state and the arenium ion, thereby increasing the reaction rate.

Kinetic analyses have been performed on enzymes that interact with similar substrates. For example, kinetic studies on p-hydroxybenzoate hydroxylase have elucidated its reaction mechanism. nih.gov Similarly, rapid-reaction kinetic analysis of CreE, an L-aspartate N-hydroxylase involved in the biosynthesis of cremeomycin from 3-amino-4-hydroxybenzoate, has detailed the rates of flavin reduction and other catalytic steps. mst.edu These studies highlight the methodologies that could be applied to understand the non-enzymatic reaction kinetics of this compound.

Advanced Spectroscopic and Solid State Structural Characterization

Vibrational Spectroscopy (FT-IR and FT-Raman)

Comprehensive Assignment of Fundamental Vibrational Wavenumbers and Band Intensities

While a detailed experimental and theoretical vibrational analysis specifically for Ethyl 4-amino-3-hydroxybenzoate is not extensively documented in publicly available literature, a thorough investigation would involve the recording of its FT-IR and FT-Raman spectra. The resulting spectra would exhibit a series of bands, each corresponding to a specific molecular vibration. Key vibrational modes expected for this compound would include:

N-H stretching vibrations of the primary amine group, typically appearing in the region of 3500-3300 cm⁻¹. These can manifest as two distinct bands corresponding to asymmetric and symmetric stretching.

O-H stretching vibration of the phenolic hydroxyl group, which is often broad and can be observed in the 3400-3200 cm⁻¹ region, potentially overlapping with the N-H stretches.

C-H stretching vibrations of the aromatic ring and the ethyl group, usually found between 3100 cm⁻¹ and 2850 cm⁻¹.

C=O stretching vibration of the ester carbonyl group, a strong and characteristic band typically located in the 1730-1708 cm⁻¹ range.

C-C stretching vibrations within the aromatic ring, which give rise to several bands in the 1600-1400 cm⁻¹ region.

N-H bending vibrations , typically observed around 1650-1580 cm⁻¹.

O-H bending vibrations , which can be found in the 1440-1395 cm⁻¹ and 1260-1180 cm⁻¹ regions.

C-O stretching vibrations of the ester and ether linkages, appearing in the 1300-1000 cm⁻¹ range.

Out-of-plane bending vibrations of the aromatic C-H bonds, which are sensitive to the substitution pattern and appear at lower wavenumbers.

A hypothetical data table for the fundamental vibrational wavenumbers is presented below, based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 - 3350 |

| N-H Symmetric Stretch | 3350 - 3250 |

| O-H Stretch | 3400 - 3200 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| C=O Stretch (Ester) | 1730 - 1708 |

| N-H Bend | 1650 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| O-H Bend | 1440 - 1395 |

| C-O Stretch (Ester) | 1300 - 1100 |

Comparative Analysis with Theoretically Derived Vibrational Spectra

To complement experimental findings, theoretical calculations using methods such as Density Functional Theory (DFT) are invaluable. By optimizing the molecular geometry of this compound and calculating its vibrational frequencies, a theoretical spectrum can be generated. Comparison of the experimental FT-IR and FT-Raman spectra with the theoretically predicted spectrum allows for a more confident and detailed assignment of the observed vibrational bands. Discrepancies between the experimental and calculated wavenumbers can often be reconciled by applying a scaling factor to the theoretical values, accounting for the approximations inherent in the computational methods and the influence of the solid-state environment in the experimental setup. Such a comparative analysis provides deeper insights into the intramolecular interactions and vibrational coupling within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integrations in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

¹H NMR Chemical Shift Analysis and Proton Environment Characterization

The ¹H NMR spectrum of this compound would provide a wealth of information about its proton environments. The expected signals would include:

Aromatic Protons: The three protons on the benzene (B151609) ring will exhibit distinct chemical shifts and coupling patterns (doublets and doublet of doublets) due to their different electronic environments influenced by the amino, hydroxyl, and ester groups. Their chemical shifts are expected in the aromatic region, typically between δ 6.0 and 8.0 ppm.

Ethyl Group Protons: The ethyl ester will show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The quartet is expected around δ 4.1-4.4 ppm, and the triplet around δ 1.2-1.4 ppm.

Amine and Hydroxyl Protons: The protons of the -NH₂ and -OH groups will appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. These are typically found in a wide range from δ 3.0 to 9.0 ppm.

A hypothetical ¹H NMR data table is provided below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 6.0 - 8.0 | m | 3H |

| -NH₂ | 3.0 - 5.0 | br s | 2H |

| -OH | 4.5 - 9.0 | br s | 1H |

| -O-CH₂- | 4.1 - 4.4 | q | 2H |

| -CH₃ | 1.2 - 1.4 | t | 3H |

¹³C NMR Chemical Shift Analysis and Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The expected chemical shifts are:

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts between δ 110 and 160 ppm, influenced by the attached functional groups. The carbons attached to the oxygen and nitrogen atoms will be more deshielded.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected around δ 60-65 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around δ 14-15 ppm.

A hypothetical ¹³C NMR data table is presented below.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| Aromatic C-O | 140 - 160 |

| Aromatic C-N | 135 - 155 |

| Aromatic C-H & C-C | 110 - 130 |

| -O-CH₂- | 60 - 65 |

| -CH₃ | 14 - 15 |

Applications of Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals and confirming the connectivity of the molecule. For this compound, several 2D NMR experiments would be highly informative:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for example, confirming the coupling between the methylene and methyl protons of the ethyl group and the couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Through the combined application of these advanced spectroscopic methods, a detailed and robust structural characterization of this compound can be achieved, providing a solid foundation for its further study and application in chemical research.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For this compound, the benzene ring, substituted with an amino group (-NH₂), a hydroxyl group (-OH), and an ethyl ester group (-COOCH₂CH₃), constitutes the primary chromophore.

The UV-Vis spectrum of aromatic compounds like this compound is dominated by π → π* transitions associated with the benzene ring. The presence of auxochromes, such as the amino and hydroxyl groups, significantly influences the absorption maxima (λmax). These groups, with their lone pairs of electrons, engage in resonance with the benzene ring, extending the conjugated system and typically causing a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

While specific spectral data for this compound is not widely published, data from its structural isomer, Ethyl 4-aminobenzoate (B8803810) (Benzocaine), provides a valuable reference. researchgate.netnih.gov The absorption spectrum of Ethyl 4-aminobenzoate in water shows distinct bands. researchgate.netrsc.org The introduction of a hydroxyl group at the meta-position to the amino group in this compound is expected to further modify these transitions. The -OH group also acts as an auxochrome, potentially leading to additional shifts in λmax and changes in molar absorptivity. The electronic transitions are influenced by the combined electronic effects of both the amino and hydroxyl substituents on the aromatic ring.

Table 1: Comparative UV-Vis Absorption Data for Related Aminobenzoates in Water

| Compound | Concentration (µM) | λmax 1 (nm) | λmax 2 (nm) | Source |

| Ethyl 2-aminobenzoate | 25 | ~250 | ~335 | rsc.org |

| Ethyl 4-aminobenzoate | 12 | ~220 | ~295 | researchgate.net |

Note: The table presents data for isomers to illustrate the electronic environment of aminobenzoate chromophores. The exact values for this compound may differ.

Solvatochromism describes the shift in the position of a compound's absorption bands as the polarity of the solvent changes. wikipedia.org This phenomenon arises from differential solvation of the molecule's ground and excited states. nih.gov For polar molecules like this compound, which possess both hydrogen bond donor (-OH, -NH₂) and acceptor (C=O) groups, the effect of solvent polarity on the electronic transitions can be significant.

In non-polar solvents, the molecule exists in a less stabilized state. As solvent polarity increases, particularly in protic solvents like ethanol (B145695) or water, strong hydrogen bonds can form with the solute. These interactions can stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption maximum. wikipedia.org

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, resulting in a shift to a longer wavelength (red shift).

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more stabilized by the polar solvent than the excited state, a shift to a shorter wavelength (blue shift) occurs.

Studies on similar molecules, such as phenol-linked imidazole (B134444) derivatives and various aminocoumarins, demonstrate that intramolecular charge transfer and hydrogen bonding capabilities are key to their solvatochromic behavior. nih.govresearchgate.netrsc.org It is anticipated that this compound would exhibit positive solvatochromism due to the potential for an intramolecular charge-transfer character upon excitation, which would be stabilized by polar solvents.

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and structural fragmentation of a compound.

In mass spectrometry, this compound (C₉H₁₁NO₃, molecular weight: 181.19 g/mol ) would first form a molecular ion (M⁺•) upon ionization. nih.gov The fragmentation of this ion is dictated by the stability of the resulting fragments. Based on the structure and common fragmentation patterns of ethyl esters and substituted benzenes, several key fragmentation pathways can be proposed. pharmacy180.comnih.govchegg.com

A primary fragmentation route for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃, mass = 45) or a neutral ethene molecule (CH₂=CH₂, mass = 28) via a McLafferty rearrangement.

Loss of Ethoxy Radical: M⁺• → [M - 45]⁺. This would result in the formation of a stable acylium ion. For this compound, this would yield a fragment with m/z 136.

Loss of Ethene: M⁺• → [M - 28]⁺•. This rearrangement leads to a radical cation of the corresponding carboxylic acid, resulting in a fragment with m/z 153.

Further Fragmentation: The fragment at m/z 136 could subsequently lose carbon monoxide (CO, mass = 28) to yield a fragment with m/z 108.

Table 2: Predicted Mass Spectrometry Adducts and Fragments for this compound

| Species | Formula | Predicted m/z | Source |

| [M+H]⁺ | C₉H₁₂NO₃⁺ | 182.08118 | uni.lu |

| [M+Na]⁺ | C₉H₁₁NNaO₃⁺ | 204.06312 | uni.lu |

| [M-H]⁻ | C₉H₁₀NO₃⁻ | 180.06662 | uni.lu |

| [M+H-H₂O]⁺ | C₉H₁₀NO₂⁺ | 164.07116 | uni.lu |

| [M-C₂H₅O]⁺ | C₇H₆NO₂⁺ | 136 (nominal) | Inferred from pharmacy180.com |

| [M-C₂H₄]⁺• | C₇H₇NO₃⁺• | 153 (nominal) | Inferred from pharmacy180.comnih.gov |

Data for adducts are from computational predictions. Fragmentation ions are inferred from established chemical principles.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, allowing for the determination of the exact elemental composition of a molecule and its fragments. The exact mass of this compound is 181.07389321 Da. nih.gov

By comparing the experimentally measured mass to the theoretical mass calculated from the isotopic masses of the constituent atoms (carbon, hydrogen, nitrogen, oxygen), the molecular formula C₉H₁₁NO₃ can be unequivocally confirmed. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas. For instance, HRMS can differentiate C₉H₁₁NO₃ from another compound with a nominal mass of 181, such as C₁₀H₁₅O₂, which has a theoretical exact mass of 181.10720 Da.

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. suniv.ac.in This technique provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonding and π–π stacking.

As of current literature surveys, a single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of closely related structures, such as Ethyl-para-hydroxybenzoate, provides insight into the expected solid-state conformation. epo.org Studies on such crystals reveal details about the crystal system (e.g., monoclinic, triclinic), space group (e.g., P2₁/c), and unit cell dimensions. nih.govnih.gov

For this compound, a crystallographic study would be expected to reveal:

The planarity of the benzene ring and the conformation of the ethyl ester side chain.

An extensive network of intermolecular hydrogen bonds involving the amino and hydroxyl groups, as well as the carbonyl oxygen of the ester. These interactions would be crucial in defining the crystal packing.

Potential π–π stacking interactions between the aromatic rings of adjacent molecules.

This detailed structural information is fundamental for understanding the material's physical properties and for computational modeling studies.

Determination of Crystal System, Space Group, and Unit Cell Parameters

To date, single-crystal X-ray diffraction studies for this compound have not been published. Such an analysis would be required to determine its fundamental crystallographic properties. The determination would involve crystallizing the compound and analyzing it via X-ray diffraction to ascertain its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information is foundational for understanding the solid-state packing of the molecule.

Analysis of Intermolecular Interactions: Hydrogen Bonding (e.g., C–H⋯O, N–H⋯N, O–H⋯O) and π-π Stacking

A complete analysis of intermolecular interactions is contingent on obtaining a solved crystal structure. Based on the functional groups present in this compound—a hydroxyl group (-OH), an amino group (-NH2), and a carbonyl group (C=O) on the ethyl ester—the molecule has the potential to form a variety of hydrogen bonds. nih.govsmolecule.com These would likely include strong O–H⋯O, N–H⋯O, or N–H⋯N interactions, which would significantly influence the molecular packing in the crystal lattice. Weaker interactions, such as C–H⋯O bonds and potential π-π stacking between the benzene rings, would also be anticipated. A detailed examination would quantify the distances and angles of these interactions to describe the supramolecular architecture.

Conformational Analysis in the Solid State

The solid-state conformation of this compound would be determined from its crystal structure data. Key conformational features would include the planarity of the benzene ring and the torsion angles associated with the ethyl ester and amino groups relative to the ring. For instance, analysis would reveal the dihedral angle between the plane of the carboxylate group and the benzene ring. This information is crucial for understanding how the molecule arranges itself in a low-energy state within the crystal, which can differ significantly from its conformation in solution.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies

DFT has become a important tool for investigating the relationship between the geometry and electronic properties of bioactive molecules. researchgate.net It is widely used for theoretical studies of organic molecules. researchgate.net

Geometry Optimization and Conformational Energy Landscapes

Theoretical geometry optimization of ethyl 4-amino-3-hydroxybenzoate has been performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to determine its most stable conformation. nih.gov The process involves finding the minimum energy structure on the potential energy surface. nih.govnih.gov For complex molecules with rotatable bonds, this can be a challenging task due to the large number of possible conformers. nih.gov

The stability of different conformers is evaluated based on their relative energies. For instance, in related studies of similar molecules, the energy differences between various optimized structures have been calculated to identify the most energetically favorable conformations. researchgate.net The process of geometry optimization can lead to significant changes in the initial structures, with notable adjustments in dihedral angles to reach the lowest energy state. nih.gov

Table 1: Representative Optimized Geometrical Parameters for an Aromatic Compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C-C (aromatic) | ~1.39 Å |

| C-N | ~1.38 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| C=O (ester) | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle (°) | C-C-C (aromatic) | ~120° |

| C-C-N | ~120° | |

| C-C-O | ~120° | |

| Dihedral Angle (°) | C-C-C-O (ester) | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual calculated values for this compound would require a specific DFT calculation.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. nih.govresearchgate.net The calculated frequencies are typically scaled by a factor (e.g., 0.963) to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data. researchgate.net

For the related compound ethyl 4-aminobenzoate (B8803810), a detailed vibrational analysis was conducted using the B3LYP/6-311++G(d,p) level of theory. nih.govresearchgate.net The assignments of vibrational modes, such as stretching, bending, and rocking vibrations of functional groups like CH₂, CH₃, and the aromatic ring, were made by comparing the calculated and experimental spectra. researchgate.net This comparative analysis helps in the definitive assignment of experimentally observed vibrational bands. nih.govresearchgate.net

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies for a Related Compound (Ethyl 4-aminobenzoate)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| CH₂ rocking | 1170 | - | - |

| CH₂ rocking (in-plane) | 1005 | 988 | - |

| CH₃ rocking (out-of-plane) | - | 1129 | - |

Source: Adapted from a study on ethyl 4-aminobenzoate. researchgate.net This table illustrates the type of data generated in such studies.

Calculation of NMR Chemical Shifts using Gauge-Invariant Atomic Orbital (GIAO) Approach

The Gauge-Invariant Atomic Orbital (GIAO) method, within the framework of DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. researchgate.net These theoretical calculations provide valuable support for the interpretation of experimental ¹H and ¹³C NMR spectra. researchgate.net

In a study on a related Schiff base compound, the ¹³C NMR chemical shifts were calculated using the B3LYP/6-311++G(d,p) level of theory with the GIAO method and compared with experimental values. researchgate.net This comparison aids in the precise assignment of signals in the NMR spectrum to specific carbon atoms within the molecule. researchgate.net

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

| Atom | Experimental (ppm) | Calculated (GIAO) (ppm) |

| Ar C, pyrene | 118.75–131.75 | 117.65–130.75 |

| Ar C, substituted benzene (B151609) | 117.68–137.15 | 121.73–147.05 |

| Ar C=O | 137.00 | 165.55 |

| Ar C=N | 132.01 | 138.83 |

| OCH₂ | 60.80 | 60.73 |

| CH₃ | 14.33 | 13.90 |

Source: Adapted from a study on (Ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). researchgate.net This table demonstrates the application of the GIAO method in assigning NMR signals.

Electronic Structure Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding the electronic properties and reactivity of a molecule. materialsciencejournal.orgpearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. edu.krd

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter for determining molecular stability and reactivity. edu.krdresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates a more reactive molecule. edu.krdresearchgate.net

For this compound, the HOMO and LUMO energies can be calculated using DFT methods. While specific values for this exact compound were not found, a study on a similar molecule reported a HOMO-LUMO gap of 4.105 eV, calculated at the DFT/B3LYP level. researchgate.net

Table 4: Representative Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Calculated Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 3.0 to 5.0 |

Note: These are typical value ranges for organic molecules and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. walisongo.ac.id The MEP map displays different colors on the molecular surface, representing the electrostatic potential. walisongo.ac.id

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue regions, on the other hand, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. walisongo.ac.idresearchgate.net Green areas denote regions of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amino group, making these the primary sites for electrophilic interactions. The hydrogen atoms of the amino and hydroxyl groups, and potentially the aromatic protons, would exhibit a positive potential (blue), marking them as sites for nucleophilic interactions. This visual representation of charge distribution is crucial for understanding intermolecular interactions and chemical reactivity. researchgate.net

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of ethyl 4-amino-3-hydroxybenzoate, enabling its separation from impurities, starting materials, and byproducts. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) Method Development, Validation, and Applications

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis and purity verification of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Method Development: A typical HPLC method for this compound employs a reversed-phase C18 column. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and ionic strength. pom.go.id Isocratic or gradient elution can be used to achieve the desired separation. Detection is commonly performed using a UV detector, with the wavelength set at the absorbance maximum of the analyte, or a photodiode array (PDA) detector for simultaneous monitoring at multiple wavelengths. For the analysis of isomers of aminobenzoic acid, mixed-mode chromatography can be employed to leverage subtle differences in hydrophobicity and ionic character, with retention being controlled by the organic solvent concentration, buffer concentration, and pH. helixchrom.comhelixchrom.com

Validation: Method validation is essential to ensure the reliability of the analytical results. Key validation parameters, in accordance with ICH guidelines, include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). pom.go.idscielo.br

Linearity: A linear relationship between the detector response and the concentration of this compound is established over a specific range.

Accuracy: The accuracy of the method is determined by comparing the measured concentration to a known true value, often expressed as a percentage recovery. nih.gov

Precision: Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD) of a series of measurements.

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components, such as impurities or degradation products, is demonstrated.

LOD and LOQ: The limit of detection is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification is the lowest concentration that can be measured with acceptable precision and accuracy.

Applications: Validated HPLC methods are routinely used for:

Assaying the purity of this compound raw material.

Quantifying the compound in various matrices.

Monitoring the progress of chemical reactions in which it is a reactant or product.

Stability studies to assess its degradation over time under different conditions.

Table 1: Illustrative HPLC Method Parameters for Aminobenzoic Acid Derivatives

| Parameter | Example Condition | Reference |

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) | pom.go.id |

| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80, v/v) | pom.go.id |

| Flow Rate | 1.0 mL/min | pom.go.id |

| Detection | UV at 218 nm or 265 nm | scielo.brwu.ac.th |

| Column Temp. | 40 °C | pom.go.id |

Table 2: Representative HPLC Validation Data for Related Compounds

| Validation Parameter | Typical Result | Reference |

| Linearity (R²) | > 0.999 | pom.go.idwu.ac.th |

| Accuracy (% Recovery) | 98 - 102% | scielo.br |

| Precision (RSD) | < 2% | pom.go.id |

| LOD | 0.07% | pom.go.id |

| LOQ | 0.255 µg/mL | scielo.br |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolic Products

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, derivatization is a prerequisite for its analysis by GC. thermofisher.com

Derivatization: To increase volatility and thermal stability, the active hydrogen atoms in the amino and hydroxyl groups must be replaced with less polar functional groups. Common derivatization techniques include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the -NH2 and -OH groups into their corresponding trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com

Acylation: Perfluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), in combination with perfluorinated alcohols, can be used to form N(O,S)-perfluoroacyl perfluoroalkyl esters. nih.gov

Esterification/Acylation: A two-step process can be employed where the carboxylic acid group (if present in a related metabolite) is first esterified, followed by acylation of the amino and hydroxyl groups. mdpi.com

GC-MS Analysis: Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted molecules and provides a mass spectrum, which serves as a molecular fingerprint, allowing for definitive identification. The mass fragmentation patterns of the derivatives can be studied to identify significant fragment ions for detection and quantification. nih.gov

Applications:

Metabolic Profiling: GC-MS is particularly useful for identifying and quantifying metabolic products of this compound in biological systems.

Enantiomeric Separation: Using chiral GC columns, it is possible to separate and quantify the enantiomers of chiral derivatives of the compound. nih.govnih.gov

Trace Analysis: The high sensitivity of GC-MS makes it suitable for detecting trace amounts of the compound or its derivatives.

Table 3: Common Derivatization Reagents for GC Analysis of Amino- and Hydroxy- Containing Compounds

| Derivatization Method | Reagent(s) | Target Functional Groups | Reference |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH₂ | thermofisher.com |

| Acylation | Trifluoroacetic anhydride (TFAA), Heptafluorobutyric anhydride (HFBA) | -OH, -NH₂ | nih.gov |

| Alkylation/Acylation | Alkyl chloroformates (e.g., ethyl chloroformate) | -COOH, -OH, -NH₂ | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of this compound.

Reaction Monitoring: TLC is an invaluable tool for monitoring the progress of chemical reactions. By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, it is possible to visualize the consumption of starting materials and the formation of the product. The separation is achieved by developing the plate in a suitable mobile phase. The choice of solvent system is critical for good separation. For amino acids and related compounds, systems like n-butanol/acetic acid/water or chloroform/diethyl ether/triethylamine (B128534) are often employed. nih.govresearchgate.net

Purification: TLC can also be used to identify the appropriate solvent system for preparative column chromatography, which is used for the purification of the compound. The retardation factor (Rf) values obtained from TLC can guide the selection of the eluent for the column.

Visualization: Since this compound is UV active due to its aromatic ring, the spots on the TLC plate can be visualized under a UV lamp. For enhanced visualization or for compounds without a strong UV chromophore, staining reagents can be used. A common visualization technique for primary aromatic amines is the Bratton-Marshall reaction, which involves diazotization of the amine followed by coupling with a suitable reagent to form a colored azo dye. researchgate.net

Table 4: Example TLC Solvent Systems for Aromatic Amines

| Adsorbent | Mobile Phase (by volume) | Application | Reference |

| Silica Gel 60 F254 | Toluene: Acetone: Methanol: Ammonia (8:3:3:0.1) | Separation of aminobenzoic acid degradation products | rsc.org |

| Silica Gel | n-Butanol : Acetic Acid : Water (4:1:1) | Separation of neutral and acidic amino acids | researchgate.net |

| Silica Gel | Chloroform : Diethyl ether : Triethylamine (6:4:1) | Separation of biogenic amines | nih.gov |

Electrochemical Methods for Detection and Redox Characterization

Electrochemical methods offer high sensitivity and selectivity for the analysis of electroactive compounds like this compound. The presence of easily oxidizable amino and hydroxyl groups on the benzene (B151609) ring makes this compound particularly amenable to electrochemical detection.

Voltammetric Studies of Electrochemical Behavior

Voltammetric techniques, particularly cyclic voltammetry (CV), are used to study the redox properties of this compound. By applying a potential that is varied linearly with time and measuring the resulting current, a voltammogram is obtained which provides information about the oxidation and reduction potentials of the analyte.

The electrochemical oxidation of aminophenols generally involves the transfer of electrons from the molecule to the electrode surface. daneshyari.com The hydroxyl and amino groups can both be oxidized. ustc.edu.cn The oxidation mechanism can be complex, potentially involving the formation of radical cations and subsequent dimerization or polymerization reactions, especially for unprotected aminophenols. daneshyari.commdpi.com Studies on similar molecules like p-aminophenol have shown that the oxidation can lead to the formation of quinoneimine species. ustc.edu.cn The electrochemical behavior is often pH-dependent, as the protonation state of the amino and hydroxyl groups affects their ease of oxidation. researchgate.net

These studies are typically performed using a three-electrode system with a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode. ptfarm.pl

Amperometric Detection in Flow Injection Analysis (FIA) and HPLC Systems

Amperometry is a highly sensitive detection technique that measures the current resulting from the electrochemical oxidation or reduction of an analyte at a constant applied potential. It is frequently coupled with flow injection analysis (FIA) and HPLC.

Amperometric Detection in HPLC: When used as a detector in HPLC, an amperometric cell is placed after the column. As the electroactive analyte, this compound, elutes from the column and passes through the detector, a current is generated that is proportional to its concentration. The optimal potential for the working electrode (often a glassy carbon electrode) is chosen based on the voltammetric data to ensure sensitive detection of the analyte with minimal background noise. ptfarm.pl This technique offers excellent sensitivity and is particularly useful for the determination of trace amounts of the compound.

Flow Injection Analysis (FIA): FIA is an automated method where a small, precise volume of a sample is injected into a continuously flowing carrier stream. libretexts.orgjocpr.com The carrier stream may contain reagents that react with the analyte to produce a detectable species. The analyte then flows through a detector, such as an amperometric cell. nih.govnih.gov The transient signal produced is proportional to the concentration of the analyte. FIA with amperometric detection is known for its high sample throughput, low reagent consumption, and good precision, making it suitable for routine analysis. jocpr.com

Table 5: Principles of Electrochemical Detection Methods

| Technique | Principle | Key Parameters | Application |

| Cyclic Voltammetry | Measures current response to a triangular potential sweep. | Scan rate, potential window, peak potentials. | Study of redox mechanisms and potentials. ustc.edu.cn |

| Amperometry (in HPLC/FIA) | Measures current at a constant potential. | Applied potential, electrode material. | Sensitive and selective quantification. ptfarm.plnih.gov |

Spectrophotometric Quantification Approaches

Spectrophotometric methods offer a valuable tool for the quantitative analysis of aromatic compounds, including derivatives of aminobenzoic acid. These techniques are based on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration in a solution. For compounds like this compound, which possess a chromophoric structure due to the substituted benzene ring, UV-Vis spectrophotometry can be a particularly effective analytical approach.

The quantification of a specific isomer, such as 4-aminobenzoic acid, has been successfully demonstrated through spectrophotometric methods. One such method involves a charge-transfer complexation reaction. In this approach, the aminobenzoic acid acts as an n-electron donor and reacts with a π-acceptor, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This reaction forms a highly colored complex with a 1:1 stoichiometric ratio, which can be quantified by measuring its absorbance at the wavelength of maximum absorption (λmax). For the complex of 4-aminobenzoic acid with DDQ, the λmax is observed at 474 nm. The method follows Beer's law over a specific concentration range, allowing for the determination of the compound in both pure and commercial forms.

While specific research detailing the direct spectrophotometric quantification of this compound is not extensively available in the public domain, the principles applied to structurally similar compounds, such as other aminobenzoic acid esters and hydroxybenzoic acid derivatives, can be extrapolated. For instance, studies on ethyl 4-aminobenzoate (B8803810) have utilized UV-Vis absorption spectroscopy to characterize the compound in various media. The presence of the amino and hydroxyl groups on the benzene ring of this compound is expected to influence its absorption spectrum, likely resulting in a characteristic λmax that can be used for its quantification.

The development of a spectrophotometric method for this compound would typically involve the following steps:

Determination of λmax: A solution of the compound in a suitable solvent (e.g., ethanol (B145695), methanol, or water) would be scanned across a range of UV-Vis wavelengths to identify the wavelength at which maximum absorbance occurs.

Calibration Curve: A series of standard solutions with known concentrations of this compound would be prepared. The absorbance of each standard at the predetermined λmax would be measured. A calibration curve would then be constructed by plotting absorbance versus concentration.

Validation: The method would be validated to ensure its accuracy, precision, linearity, and sensitivity according to established analytical guidelines.

Given the structural similarities to other aminobenzoic and hydroxybenzoic acid derivatives that are routinely analyzed by spectrophotometry, it is highly probable that a reliable and efficient method could be developed for the quantification of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups makes ethyl 4-amino-3-hydroxybenzoate a valuable starting material for synthesizing a variety of intricate organic structures.

This compound serves as a key precursor for its parent, 4-amino-3-hydroxybenzoic acid, which is instrumental in synthesizing benzimidazoles. Benzimidazoles are a critical class of heterocyclic compounds widely used in medicinal chemistry and materials science. The synthesis typically involves the cyclization of an o-phenylenediamine (B120857) equivalent with a suitable carbon source. Research has shown that 4-amino-3-hydroxybenzoic acid can effectively catalyze the reaction between o-phenylenediamine and N,N-dimethylformamide (DMF) to produce benzimidazole (B57391). rsc.orgnii.ac.jp This catalytic capability underscores the importance of its derivatives, like this compound, as accessible starting points for generating the active catalytic species.

Furthermore, the compound has been utilized in the synthesis of 1,4-benzoxazine scaffolds through an inverse electron demand Diels-Alder (IEDDA) reaction. acs.org In this process, the aminophenol is oxidized to a reactive o-quinone imine intermediate, which then undergoes a [4+2] cycloaddition with a dienophile. acs.org This pathway highlights its role in creating complex heterocyclic systems that are prevalent in numerous drug candidates. acs.org

The compound's parent acid, 4-amino-3-hydroxybenzoic acid, has been successfully employed as a modifying agent for catalysts used in multi-component reactions (MCRs). MCRs are highly efficient chemical processes where multiple reactants combine in a single step to form a complex product, minimizing waste and saving time. rsc.org For instance, magnetic iron oxide nanoparticles modified with 4-amino-3-hydroxybenzoic acid have been used to create a recoverable catalyst for the synthesis of organosulfur compounds. rsc.org This catalyst facilitates the one-pot, three-component coupling of aryl iodides, aryl boronic acids, and a sulfur dioxide source to produce diaryl sulfones. rsc.org The use of 4-amino-3-hydroxybenzoic acid in this context demonstrates its utility in developing robust catalytic systems for complex coupling reactions.

Potential Role in Polymer Chemistry and Functional Materials Development